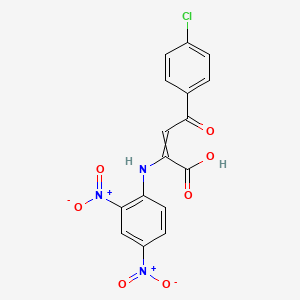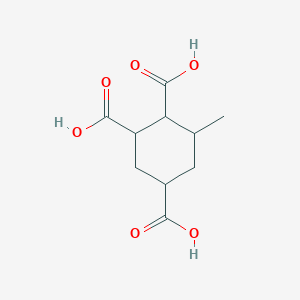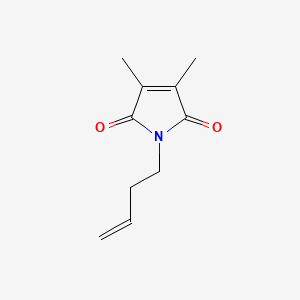
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione is an organic compound with the molecular formula C16H12Br2O2 It is characterized by the presence of two bromophenyl groups attached to an octadiene-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione typically involves the reaction of 4-bromobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene-dione structure to more saturated compounds.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons or alcohols.
Substitution: Compounds with various functional groups replacing the bromine atoms.
科学研究应用
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the diene-dione backbone can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,8-Bis(4-chlorophenyl)octa-3,5-diene-2,7-dione: Similar structure but with chlorine atoms instead of bromine.
1,8-Bis(4-fluorophenyl)octa-3,5-diene-2,7-dione: Fluorine atoms replace the bromine atoms.
1,8-Bis(4-methylphenyl)octa-3,5-diene-2,7-dione: Methyl groups instead of bromine atoms.
Uniqueness
1,8-Bis(4-bromophenyl)octa-3,5-diene-2,7-dione is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its analogs with different substituents.
属性
CAS 编号 |
881391-27-1 |
|---|---|
分子式 |
C20H16Br2O2 |
分子量 |
448.1 g/mol |
IUPAC 名称 |
1,8-bis(4-bromophenyl)octa-3,5-diene-2,7-dione |
InChI |
InChI=1S/C20H16Br2O2/c21-17-9-5-15(6-10-17)13-19(23)3-1-2-4-20(24)14-16-7-11-18(22)12-8-16/h1-12H,13-14H2 |
InChI 键 |
VANXURDNCIWBNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)C=CC=CC(=O)CC2=CC=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine](/img/structure/B12594396.png)
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)



![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)
![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)




![6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12594461.png)
